molecular formula C14H12N6O B11079845 N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide

N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide

Cat. No.: B11079845
M. Wt: 280.28 g/mol
InChI Key: CFBLNTIWSPFUHG-UHFFFAOYSA-N
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Description

N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide is a complex organic compound that features a benzamide group linked to a tetrazole ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a pyridine derivative through a nucleophilic substitution reaction. Finally, the benzamide group is introduced via an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the tetrazole formation and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzamide group.

    N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidine ring instead of a tetrazole ring.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Features a pyrazine ring and piperazine/homopiperazine moiety

Uniqueness

N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide is unique due to the presence of both a tetrazole and a benzamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(5-pyridin-4-yltetrazol-2-yl)methyl]benzamide

InChI

InChI=1S/C14H12N6O/c21-14(12-4-2-1-3-5-12)16-10-20-18-13(17-19-20)11-6-8-15-9-7-11/h1-9H,10H2,(H,16,21)

InChI Key

CFBLNTIWSPFUHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN2N=C(N=N2)C3=CC=NC=C3

Origin of Product

United States

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